molecular formula C5H8N4O2 B11765709 N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B11765709
M. Wt: 156.14 g/mol
InChI Key: PSBRKWPUGYFRTF-UHFFFAOYSA-N
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Description

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide typically involves the reaction of hydrazine derivatives with β-dicarbonyl compounds. One common method includes the cyclization of hydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol or methanol as solvents at temperatures ranging from 60°C to 80°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydroxypyrazoles, and pyrazole derivatives with different functional groups, depending on the reagents and conditions used .

Scientific Research Applications

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamide
  • 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Uniqueness

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

N-(3-amino-5-oxo-1,4-dihydropyrazol-4-yl)acetamide

InChI

InChI=1S/C5H8N4O2/c1-2(10)7-3-4(6)8-9-5(3)11/h3H,1H3,(H2,6,8)(H,7,10)(H,9,11)

InChI Key

PSBRKWPUGYFRTF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(=NNC1=O)N

Origin of Product

United States

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